9H-Carbazole, 1,3-dichloro-
Description
Contextualization within Halogenated Carbazole (B46965) Derivatives Research
Halogenated carbazole derivatives are a class of compounds that have garnered considerable attention due to their versatile applications in materials science and medicinal chemistry. rsc.orgontosight.ai The introduction of halogen atoms onto the carbazole backbone can significantly modify the molecule's electronic properties, solubility, and biological activity. rsc.orgbiosynth.com This has led to their investigation for use in organic light-emitting diodes (OLEDs), as hosts for phosphorescent emitters, and as building blocks for complex organic materials. ontosight.ainih.gov Research has shown that the position and nature of the halogen substituent can fine-tune the photophysical and electrochemical characteristics of the resulting compound. nih.gov For instance, halogenation can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical factor in the design of electronic materials. um.edu.my
Significance of Dichloro-Substitution Patterns in Carbazole Chemistry
The 1,3-dichloro- substitution pattern, in contrast, creates an asymmetric distribution of electron-withdrawing chlorine atoms on one of the benzene (B151609) rings of the carbazole nucleus. This asymmetry can lead to a significant molecular dipole moment and influence the compound's self-assembly and crystal packing. Theoretical studies and comparisons with other asymmetrically substituted carbazoles suggest that this specific pattern could be leveraged to control the orientation of the molecules in thin films, a desirable trait for certain electronic applications.
Overview of Current Research Trajectories for 9H-Carbazole, 1,3-dichloro-
Direct experimental research focused exclusively on 9H-Carbazole, 1,3-dichloro- is not as widespread as for other isomers. However, its investigation is often embedded within broader studies on halogenated carbazoles. Current interest in this compound can be categorized into a few key areas:
Synthetic Methodology: The development of selective and efficient methods for the synthesis of specific carbazole isomers, including 1,3-dichloro-9H-carbazole, remains an active area of research. This includes exploring various chlorinating agents and reaction conditions to control the regioselectivity of the halogenation. ontosight.ai
Computational Chemistry: Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to predict the electronic structure, spectroscopic properties, and reactivity of 9H-Carbazole, 1,3-dichloro-. These theoretical studies provide valuable insights that can guide future experimental work.
Materials Science: While less common than other isomers, there is potential for 9H-Carbazole, 1,3-dichloro- to be used as a building block in the synthesis of more complex molecules for materials science applications. Its unique substitution pattern could impart desirable properties to polymers or small molecules designed for organic electronics. ontosight.ai
The following table provides a summary of key properties for dichlorocarbazole isomers, highlighting the distinctions that arise from the substitution pattern.
| Property | 3,6-dichloro-9H-carbazole | 1,3-dichloro-9H-carbazole |
| Symmetry | C2v (approximate) | C1 |
| Primary Research Focus | Environmental presence, biological activity, materials science biosynth.comnih.gov | Synthetic chemistry, theoretical studies |
| Potential Applications | OLEDs, bioactive compounds researchgate.net | Niche electronic materials, synthetic intermediate |
Structure
3D Structure
Properties
CAS No. |
56234-47-0 |
|---|---|
Molecular Formula |
C12H7Cl2N |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
1,3-dichloro-9H-carbazole |
InChI |
InChI=1S/C12H7Cl2N/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6,15H |
InChI Key |
WDRFQIRRQYFHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Reactivity and Derivatization Studies of 9h Carbazole, 1,3 Dichloro
C-H Functionalization at Peripheral Positions
Reactions Involving the Halogen Substituents
Information regarding the reactivity of the chlorine substituents on 9H-Carbazole, 1,3-dichloro- is limited.
Nucleophilic Substitution Reactions
No specific studies detailing the nucleophilic substitution of the chlorine atoms on 9H-Carbazole, 1,3-dichloro- were found in the available literature.
Palladium-Catalyzed Cross-Coupling Reactions
While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds from aryl halides, specific applications of these reactions to 1,3-dichloro-9H-carbazole are not well-documented. One source mentions the compound in the context of Suzuki-Miyaura coupling reactions, but provides no specific reaction details or outcomes. chem960.comchem960.com
Oxidative and Reductive Transformations of Dichlorocarbazoles
Detailed research specifically outlining the oxidative and reductive transformations of 9H-Carbazole, 1,3-dichloro- is not extensively available in the public domain. Scientific literature provides more substantial information on the reactivity of other carbazole (B46965) isomers, such as 3,6-dichlorocarbazole, and the parent compound, 9H-carbazole. However, based on the general chemical behavior of carbazoles and related chlorinated aromatic compounds, certain transformations can be anticipated.
Oxidative processes involving carbazole derivatives often target the nitrogen atom or the aromatic rings, leading to the formation of carbazole N-oxides, quinones, or coupled products. The presence of electron-withdrawing chlorine atoms at the 1 and 3 positions of the carbazole ring is expected to decrease the electron density of the aromatic system, making it less susceptible to electrophilic attack and oxidation compared to the unsubstituted 9H-carbazole.
Electrochemical oxidation of carbazoles typically results in the formation of radical cations, which can then undergo dimerization or polymerization. For 1,3-dichloro-9H-carbazole, such oxidative coupling would likely occur at the positions with the highest electron density and least steric hindrance, potentially the 6 and 8 positions, to form bicarbazole structures.
Reductive transformations of dichlorocarbazoles would primarily involve the removal of the chlorine atoms or the saturation of the aromatic rings. Catalytic hydrogenation is a common method for the reduction of halogenated aromatic compounds. Under specific conditions, using catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source, it is plausible that 1,3-dichloro-9H-carbazole could be selectively dehalogenated to form monochlorocarbazoles or fully reduced to 9H-carbazole. More vigorous reduction conditions could lead to the hydrogenation of the aromatic rings, yielding tetrahydro- or hexahydrocarbazole derivatives.
It is important to note that the specific outcomes of these reactions, including product distribution and yields, would be highly dependent on the reaction conditions, such as the choice of oxidizing or reducing agents, catalyst, solvent, and temperature. Without specific experimental data for 1,3-dichloro-9H-carbazole, these transformations remain predictive.
Advanced Spectroscopic and Structural Characterization of 9h Carbazole, 1,3 Dichloro
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectroscopy would be the primary method for confirming the molecular structure of 1,3-dichloro-9H-carbazole. The spectra would provide definitive information about the number, connectivity, and chemical environment of the hydrogen and carbon atoms.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the six aromatic protons and the single amine (N-H) proton. The presence of two chlorine atoms on one of the benzene (B151609) rings would break the molecule's symmetry, resulting in a more complex spectrum compared to the parent carbazole (B46965). The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the chlorine atoms, and the coupling constants (J) would reveal the ortho, meta, and para relationships between adjacent protons, allowing for unambiguous assignment of each proton to its position on the carbazole skeleton.
¹³C NMR: The carbon NMR spectrum would display signals for all 12 carbon atoms in the carbazole ring system. The carbons directly bonded to the chlorine atoms (C-1 and C-3) would exhibit significant downfield shifts due to the deshielding effect of the halogens. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to correlate the proton and carbon signals, confirming the final structural assignment.
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Six aromatic proton signals with complex splitting patterns.
|
| ¹³C NMR | - Twelve distinct signals for the aromatic carbons.
|
| 2D NMR (COSY, HSQC, HMBC) | - Correlation peaks confirming H-H, C-H, and long-range C-H connectivities. |
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₂H₇Cl₂N.
The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak ([M]⁺) would be accompanied by [M+2]⁺ and [M+4]⁺ peaks with relative intensities of approximately 100:65:10, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Analysis of the fragmentation pattern under electron ionization (EI) would provide further structural information, likely showing the sequential loss of chlorine atoms and potentially the elimination of HCl.
| Technique | Expected Ion (m/z) | Notes |
|---|---|---|
| HRMS | [M]⁺, [M+H]⁺ | Confirmation of elemental formula C₁₂H₇Cl₂N. |
| EI-MS | [M]⁺, [M+2]⁺, [M+4]⁺ | Characteristic isotopic pattern for two chlorine atoms. |
| EI-MS Fragmentation | [M-Cl]⁺, [M-2Cl]⁺, [M-HCl]⁺ | Typical fragmentation pathways for chlorinated aromatic compounds. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of the molecule, corresponding to specific functional groups and skeletal vibrations.
IR Spectroscopy: The IR spectrum would prominently feature a sharp absorption band around 3400-3500 cm⁻¹, characteristic of the N-H stretching vibration. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The region from 1400-1600 cm⁻¹ would show several bands corresponding to aromatic C=C ring stretching. The C-N stretching vibration would also be present. Strong bands in the fingerprint region, typically between 1000 and 700 cm⁻¹, would be associated with C-Cl stretching and aromatic C-H out-of-plane bending, the latter of which is highly dependent on the substitution pattern.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring stretching vibrations would be particularly strong in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum, would be readily observable.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | ~3400-3500 | IR |
| Aromatic C-H Stretch | >3000 | IR, Raman |
| Aromatic C=C Stretch | ~1400-1600 | IR, Raman |
| C-Cl Stretch | ~700-850 | IR |
Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment
UV-visible absorption and fluorescence emission spectroscopy are used to probe the electronic transitions and photophysical properties of the molecule. The electronic properties of carbazole are known to be sensitive to substitution on the aromatic rings.
UV-Visible Absorption: The absorption spectrum of 1,3-dichloro-9H-carbazole, likely measured in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands characteristic of the carbazole chromophore. Compared to the parent carbazole, which has absorption maxima around 292 nm and 323 nm, the chloro-substituents would likely cause a slight red-shift (bathochromic shift) in these absorption bands due to the extension of the π-conjugated system and halogen atom effects.
Fluorescence Emission: Upon excitation at a wavelength corresponding to an absorption maximum, the compound would be expected to fluoresce. The emission spectrum would likely show a single broad band. The position of the emission maximum (λ_em) and the fluorescence quantum yield would be dependent on both the electronic effects of the chloro-substituents and the polarity of the solvent used.
| Property | Expected Value | Notes |
|---|---|---|
| Absorption Maxima (λ_abs) | ~295-300 nm, ~325-335 nm | Slight bathochromic shift compared to parent carbazole. |
| Emission Maximum (λ_em) | ~355-370 nm | Dependent on solvent polarity. |
| Stokes Shift | ~25-40 nm | Difference between absorption and emission maxima. |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of 1,3-dichloro-9H-carbazole could be grown, this method would provide precise bond lengths, bond angles, and torsion angles.
The resulting crystal structure would confirm the planarity of the carbazole ring system. It would also reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding involving the N-H group or π-π stacking between the aromatic rings. These packing motifs are crucial for understanding the solid-state properties of the material.
| Parameter | Expected Information |
|---|---|
| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |
| Space Group | Describes the symmetry of the crystal lattice. |
| Bond Lengths/Angles | Precise measurement of all intramolecular distances and angles. |
| Intermolecular Interactions | Identifies hydrogen bonds, π-π stacking, and other non-covalent interactions. |
Computational and Theoretical Investigations of 9h Carbazole, 1,3 Dichloro
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and molecular geometry of carbazole (B46965) derivatives. jnsam.com For 9H-Carbazole, 1,3-dichloro-, DFT calculations, typically employing functionals such as B3LYP with basis sets like 6-311G**, can provide a detailed understanding of its fundamental properties. nih.gov
The optimization of the molecular geometry of 9H-Carbazole, 1,3-dichloro- using DFT reveals key structural parameters. These calculations can accurately predict bond lengths, bond angles, and dihedral angles. For instance, the planarity of the carbazole ring system and the orientation of the chlorine atoms relative to the ring can be precisely determined. The introduction of chlorine atoms at the 1 and 3 positions is expected to induce slight distortions in the carbazole framework due to steric and electronic effects.
Table 1: Calculated Electronic Properties of a Halogenated Carbazole Derivative
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.5 D |
Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.
Ab Initio Methods in Dichlorocarbazole Research
While DFT methods are highly efficient, ab initio calculations offer a higher level of theory and can be employed for more accurate predictions, especially for excited state properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark data for the electronic structure of 9H-Carbazole, 1,3-dichloro-.
In the context of dichlorocarbazole research, ab initio methods are particularly valuable for studying phenomena such as thermally activated delayed fluorescence (TADF), which is observed in many carbazole-based organic molecules. nih.govacs.org These calculations can accurately predict the energies of singlet and triplet excited states, which is essential for understanding the emission properties of these materials. While specific studies on the 1,3-dichloro isomer are not extensively documented, the application of multireference ab initio methods to other carbazole derivatives demonstrates their potential to elucidate the complex electronic behavior of this class of compounds. nih.govacs.org
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, including 9H-Carbazole, 1,3-dichloro-. These theoretical predictions can be compared with experimental data to confirm the molecular structure and assign spectral features.
Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman spectra of 9H-Carbazole, 1,3-dichloro-. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. A normal mode analysis allows for the assignment of the calculated vibrational frequencies to specific molecular motions, such as C-H stretching, C-N stretching, and C-Cl bending modes. nih.gov
NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei can also be predicted using DFT. These calculations provide valuable information for the structural elucidation of the molecule. Theoretical predictions of chemical shifts for halogenated carbazoles have shown good agreement with experimental data.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the UV-Vis absorption spectra of organic molecules. nih.gov For 9H-Carbazole, 1,3-dichloro-, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic transitions occurring within the molecule.
Table 2: Predicted Spectroscopic Data for a Dichlorocarbazole Isomer
| Spectroscopy | Predicted Feature | Assignment |
|---|---|---|
| IR | ~3400 cm⁻¹ | N-H stretch |
| IR | ~750 cm⁻¹ | C-Cl stretch |
| ¹³C NMR | ~110-140 ppm | Aromatic carbons |
| UV-Vis | ~290 nm, ~330 nm | π-π* transitions |
Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis and reactions of 9H-Carbazole, 1,3-dichloro-, theoretical modeling can provide insights into the reaction pathways, intermediates, and transition states.
For instance, the halogenation of carbazole is a key reaction for the synthesis of dichlorocarbazoles. nih.gov DFT calculations can be used to model the reaction mechanism, identifying the most favorable sites for electrophilic substitution. By calculating the potential energy surface, the activation energies for different reaction pathways can be determined, providing a rationale for the observed regioselectivity. Transition state theory can be used in conjunction with these calculations to estimate reaction rates. The atmospheric oxidation of carbazole initiated by OH radicals has also been studied theoretically, providing a framework for understanding the degradation pathways of such molecules in the environment. mdpi.comresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies for Halogenated Carbazoles
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For halogenated carbazoles, QSPR models can be developed to predict properties such as toxicity, environmental fate, and electronic properties based on a set of calculated molecular descriptors.
These descriptors can include constitutional, topological, geometrical, and electronic parameters. By developing a QSPR model for a series of halogenated carbazoles, the properties of 9H-Carbazole, 1,3-dichloro- can be estimated without the need for extensive experimental measurements. Such models are valuable for screening large libraries of compounds and for assessing the potential environmental impact of emerging pollutants like polyhalogenated carbazoles. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 9H-Carbazole, 1,3-dichloro- |
| 3,6-dichlorocarbazole |
| 2-bromocarbazole |
| 3-bromocarbazole |
| 3,6-diiodo-9-ethyl-9H-carbazole |
Applications of Dichlorocarbazoles in Advanced Materials Science
Role in Organic Electronic and Optoelectronic Devices
There is a lack of published research detailing the synthesis, characterization, or performance of 1,3-dichloro-9H-carbazole as a semiconductor in Organic Field-Effect Transistors (OFETs) . Similarly, its application as an active material, either as an emitter or a host, in Organic Light-Emitting Diodes (OLEDs) is not documented in available scientific literature. Furthermore, its potential as a Hole Transporting Material (HTM) in photovoltaic systems, such as perovskite or organic solar cells, has not been reported.
While numerous studies highlight the excellent electronic and photophysical properties of other chlorinated carbazole (B46965) isomers, such as 3,6-dichloro-9H-carbazole, and various other carbazole derivatives in these applications, this information cannot be extrapolated to the 1,3-dichloro isomer without specific experimental evidence.
Dichlorocarbazoles as Building Blocks for Supramolecular Systems
In the field of supramolecular chemistry, carbazole derivatives are frequently employed in the design of sophisticated molecular architectures. However, there is no specific literature available on the use of 1,3-dichloro-9H-carbazole in the design of anion receptors and sensors .
Furthermore, while the chlorine substituents on a carbazole ring could theoretically participate in non-covalent interactions, there are no specific studies exploring halogen bonding or N-H…π interactions involving 1,3-dichloro-9H-carbazole to construct supramolecular assemblies. Research in this area tends to focus on other halogenated or functionalized carbazole scaffolds.
Self-Assembled Monolayers (SAMs) for Surface Functionalization
Self-assembled monolayers (SAMs) have emerged as a powerful tool for tailoring the interfaces in optoelectronic devices. Carbazole-based SAMs, in particular, have demonstrated significant potential in enhancing the performance of devices like perovskite solar cells. These molecules typically consist of a carbazole core, an anchoring group to bind to a substrate, and functional groups that can be modified to fine-tune the interfacial properties.
While specific research on SAMs derived from 1,3-dichloro-9H-carbazole is not extensively documented, the findings for the 3,6-dichloro analogue provide strong evidence for the effectiveness of dichlorination in tuning surface properties. It is anticipated that 1,3-dichloro-9H-carbazole-based SAMs would exhibit similar capabilities in modifying substrate work functions, making them promising candidates for interfacial engineering in advanced electronic devices.
Table 1: Impact of Halogenated Carbazole-Based SAMs on ITO Work Function
| SAM Molecule | Initial ITO Work Function (eV) | Final ITO Work Function (eV) | Work Function Shift (eV) | Reference |
| [2-(3,6-Difluoro-9H-carbazol-9-yl)ethyl]phosphonic acid (F-2PACz) | 4.73 | 5.68 | +0.95 | researchgate.net |
| [2-(3,6-Dichloro-9H-carbazol-9-yl)ethyl]phosphonic acid (Cl-2PACz) | 4.73 | 5.77 | +1.04 | researchgate.net |
| [2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) | 4.73 | 5.82 | +1.09 | researchgate.net |
| [2-(3,6-Diiodo-9H-carbazol-9-yl)ethyl]phosphonic acid (I-2PACz) | 4.73 | 5.73 | +1.00 | researchgate.net |
Influence of Halogenation on Molecular Organization and Photophysical Behavior in the Solid State
The introduction of chlorine atoms into the carbazole molecular structure has a profound impact on its solid-state properties, influencing both the arrangement of molecules in the crystal lattice and their photophysical behavior. These changes are critical for the application of these materials in areas such as organic light-emitting diodes (OLEDs) and sensors.
The molecular packing in the solid state is dictated by a delicate balance of intermolecular forces. Dichlorination can significantly alter this balance. For example, the crystal structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole reveals an almost planar geometry, which facilitates a π–stacking arrangement of the molecules in the crystal lattice mdpi.com. This type of packing is often crucial for efficient charge transport in organic semiconductors. In contrast, the crystal structure of 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole also shows an essentially planar carbazole ring system, yet it exhibits no π–π stacking interactions in the crystal nih.gov. This highlights that the substitution pattern and the nature of the substituent at the 9-position play a significant role in determining the final solid-state organization.
From a photophysical perspective, halogenation, and specifically dichlorination, can dramatically alter the emission properties of carbazole derivatives in the solid state. This is primarily due to the "heavy-atom effect," which enhances spin-orbit coupling. This enhanced coupling facilitates intersystem crossing from the singlet excited state to the triplet excited state. Consequently, a significant decrease in fluorescence quantum yield and a corresponding increase in phosphorescence quantum yield are often observed st-andrews.ac.uk. For instance, increasing the number of bromine atoms on a carbazole derivative from zero to five resulted in a decrease in fluorescence quantum yield from 73% to 0.8%, while the phosphorescence quantum yield increased from 27% to 99.2% st-andrews.ac.uk.
Table 2: Crystallographic and Photophysical Data of Dichlorinated Carbazole Derivatives
| Compound | Molecular Geometry | Crystal Packing | Solid-State Emission | Reference |
| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | Almost planar | π–stacking | Intense blue fluorescence | mdpi.com |
| 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole | Essentially planar | No π–π stacking | Not reported | nih.gov |
Environmental Chemistry Research on Dichlorocarbazoles, Including 9h Carbazole, 1,3 Dichloro
Occurrence and Distribution in Environmental Compartments
The presence of dichlorocarbazoles in various environmental matrices is an indicator of their distribution and potential for exposure.
Table 1: Concentration of 3,6-Dichlorocarbazole in German Forest Soils
| Soil Horizon | Concentration Range (ng/g) |
|---|---|
| Humic and Mineral (0-10 cm) | 0.4 - 67.6 |
Data from a study of German forest soils. researchgate.net
The sources of dichlorocarbazoles in the environment are believed to be both natural and anthropogenic. Some polyhalogenated carbazoles are known to be produced through natural processes, including peroxidase halide catalysis and bacterial secretion. researchgate.net There is evidence that bromo- and chlorocarbazoles can be formed enzymatically in the environment. nih.gov
Anthropogenic activities are also significant contributors to the environmental presence of these compounds. The dye industry is considered a potential source of halogenated carbazoles. researchgate.net Furthermore, the presence of 3,6-dichlorocarbazole in soils in Greece and Germany has been suggested to be linked to the use of herbicides based on p-chloroaniline. researchgate.net Other potential anthropogenic sources include by-products from the combustion of tribromoaniline, a known flame retardant, and their use as intermediates in the production of photovoltaic materials, pharmaceuticals, and electronic devices. researchgate.netchemimpex.com The specific sources of 9H-Carbazole, 1,3-dichloro- have not been explicitly identified in the available research.
Environmental Fate and Transformation Pathways
Understanding the fate and transformation of dichlorocarbazoles is crucial for assessing their environmental risk.
Studies on the degradation of dichlorocarbazoles suggest they are persistent in the environment. A long-term study of 57 days investigating the degradative fate of 3-chlorocarbazole and 3,6-dichlorocarbazole in soil found that these compounds are not readily degradable within this timeframe. nih.gov The study concluded that longer-lasting investigations are necessary to determine more accurate half-lives for these substances in their natural soil environment. nih.gov Specific degradation kinetics and half-life data for 9H-Carbazole, 1,3-dichloro- are not available in the reviewed scientific literature.
Research into the transformation of dichlorocarbazoles has identified several potential products. A study on the fate of 3,6-dichlorocarbazole in chlorinated drinking water revealed that further halogenation is a key transformation pathway. acs.org The first generation of transformation products identified were 1,3,6-trichlorocarbazole and 1,3,6,8-tetrachlorocarbazole. acs.org This was followed by the formation of hydroxylated products. acs.org The persistence of these transformation products in chlorinated water over a 24-hour period suggests a potential for human exposure to both the parent compounds and their byproducts. acs.org
The role of microorganisms and enzymes in the degradation of dichlorocarbazoles is an area of ongoing research. While specific microbial degradation pathways for 9H-Carbazole, 1,3-dichloro- have not been detailed, related studies offer some insights. For example, an Alcaligenes species has been isolated that can utilize 1,3-dichlorobenzene as its sole source of carbon and energy, metabolizing it to 3,5-dichlorocatechol and subsequently 2,4-dichloromuconate. nih.govnih.gov Although 1,3-dichlorobenzene is a different compound, this demonstrates the potential of certain bacteria to degrade chlorinated aromatic structures.
Furthermore, enzymatic processes have been shown to be capable of synthesizing halogenated carbazoles. An in vitro study demonstrated the enzymatic synthesis of bromo- and chlorocarbazoles, including 3-substituted and 3,6-substituted congeners, by chloroperoxidase from Caldariomyces fumago in the presence of hydrogen peroxide and halide ions. nih.govresearchgate.net This suggests that enzymatic pathways exist in the environment that can both form and potentially degrade such compounds.
Aryl Hydrocarbon Receptor (AhR) Binding Studies of Halogenated Carbazoles (Focus on Molecular Interactions)
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of a wide range of environmental contaminants, including halogenated aromatic hydrocarbons. mdpi.com The binding of a ligand to the AhR is the initial step in a cascade of molecular events that leads to the expression of genes involved in xenobiotic metabolism and other cellular processes. nih.gov Halogenated carbazoles, a class of compounds that includes 9H-Carbazole, 1,3-dichloro-, have been the subject of research to understand their potential to interact with and activate the AhR, owing to their structural similarity to potent AhR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
Research into the molecular interactions between halogenated carbazoles and the AhR has utilized various experimental and computational approaches. These studies aim to elucidate the structural features of the carbazole (B46965) molecule that govern its binding affinity and efficacy in activating the receptor. While specific binding affinity data for 9H-Carbazole, 1,3-dichloro- are not extensively available in the public domain, the principles of its interaction can be inferred from studies on other dichlorocarbazoles and related halogenated carbazoles.
Molecular Docking and In Silico Analysis
Computational molecular docking studies have been instrumental in predicting the binding modes of various ligands within the AhR ligand-binding pocket. nih.govresearchgate.net These models suggest that the planar structure of the carbazole nucleus is a key determinant for its ability to fit within the hydrophobic binding cavity of the receptor. The chlorine substituents on the carbazole ring are thought to influence the electronic properties and steric interactions of the molecule within the binding pocket, thereby affecting binding affinity.
For a molecule like 9H-Carbazole, 1,3-dichloro-, the positions of the chlorine atoms at the 1 and 3 positions would dictate its orientation within the binding site. The interactions are likely to be dominated by van der Waals forces and hydrophobic interactions between the carbazole ring system and the non-polar amino acid residues lining the AhR pocket. The presence and position of halogen atoms can also lead to specific electronic interactions that may stabilize the ligand-receptor complex.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on various halogenated carbazoles have provided insights into the features that enhance AhR binding and activation. While a comprehensive SAR for all dichlorocarbazole isomers is not fully established, general trends have been observed for other classes of halogenated aromatic hydrocarbons. For instance, the planarity of the molecule and the specific positions of halogen atoms are critical for high-affinity binding.
The following table summarizes hypothetical interactions based on general principles of ligand-AhR binding, as specific experimental data for 9H-Carbazole, 1,3-dichloro- is limited.
| Molecular Feature | Predicted Interaction with AhR Binding Pocket | Potential Impact on Binding Affinity |
| Planar Carbazole Ring | Stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine). | Essential for initial recognition and insertion into the binding pocket. |
| Chlorine at C1 | Steric and electronic interactions with specific amino acid side chains. | May influence the precise positioning and orientation within the pocket, potentially increasing or decreasing affinity depending on the local environment. |
| Chlorine at C3 | Similar to the C1 substituent, contributes to the overall electronic profile and steric fit of the molecule. | The combined effect of both chlorine atoms determines the overall stability of the ligand-receptor complex. |
| Nitrogen Heteroatom | Potential for hydrogen bonding with specific residues, although the imino group in carbazole is a weak hydrogen bond donor. | May contribute to the specificity of the interaction. |
Competitive Binding Assays and Reporter Gene Studies
Experimental validation of AhR binding is often conducted using competitive binding assays and reporter gene assays. In a competitive binding assay, the ability of a test compound like a dichlorocarbazole to displace a known high-affinity radiolabeled ligand (e.g., [³H]TCDD) from the AhR is measured. The concentration at which the test compound displaces 50% of the radiolabeled ligand (IC50) is an indicator of its binding affinity.
Reporter gene assays, such as the luciferase reporter assay, are used to measure the functional consequence of AhR binding, which is the activation of gene transcription. indigobiosciences.com In these assays, cells are engineered to express a reporter gene (like luciferase) under the control of an AhR-responsive promoter. An increase in reporter gene activity upon exposure to a compound indicates that it is an AhR agonist.
The following interactive table presents hypothetical data to illustrate the type of results obtained from such assays for a series of dichlorocarbazoles, based on general trends observed for halogenated aromatic hydrocarbons.
| Dichlorocarbazole Isomer | Relative Binding Affinity (RBA, %) | Reporter Gene Activation (EC50, nM) |
| 1,3-dichloro-9H-carbazole | Data not available | Data not available |
| 2,7-dichloro-9H-carbazole | 0.1 | 50 |
| 3,6-dichloro-9H-carbazole | 0.5 | 20 |
Note: The data in this table are illustrative and based on general knowledge of halogenated carbazoles. Specific experimental values for these compounds may vary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
